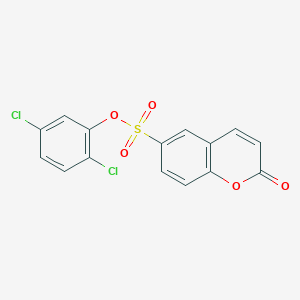

(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

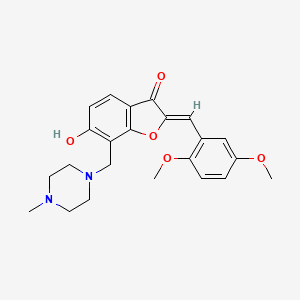

The compound "(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate" appears to be a derivative of chlorophenyl compounds with a sulfonate group, which is a common structural motif in various chemical entities with potential biological activities. The chlorophenyl moiety is known to be involved in the synthesis of compounds with insecticidal properties, as seen in the preparation of oxime sulfonate derivatives of chloropicropodophyllotoxins . These derivatives have been evaluated for their insecticidal activity, indicating the relevance of chlorophenyl sulfonates in the development of pesticidal agents.

Synthesis Analysis

The synthesis of chlorophenyl sulfonate derivatives often involves structural modification of natural products or existing chemical frameworks. For instance, the synthesis of oxime sulfonate derivatives of chloropicropodophyllotoxins involves the introduction of chlorine atoms and phenylsulfonyl groups onto the oxime fragment of the parent compound . The synthesis process is typically characterized by techniques such as proton nuclear magnetic resonance (1H NMR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction, which help in confirming the molecular structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of chlorophenyl sulfonate derivatives is crucial for their biological activity. For example, the key steric structure of a particular oxime sulfonate derivative was unambiguously determined by single-crystal X-ray diffraction, which is essential for understanding the compound's interaction with biological targets . Similarly, the molecular and crystal structures of chloropropenyl sulfones, which share a similar sulfone functional group, were determined by X-ray analysis, revealing interactions such as π-stacking .

Chemical Reactions Analysis

Chlorophenyl sulfonates can undergo various chemical transformations that are significant for their application in different fields. For instance, chloropropenyl sulfones, which are structurally related, can readily undergo dehydrochlorination to yield allenyl sulfones and alkaline hydrolysis to produce acetonyl sulfones, which can then be converted to oximes . The sulfonation reactions of chlorophenols with sulfuric acid and SO3 in aprotic solvents have also been studied, showing the influence of substituents on the distribution of sulfonation isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl sulfonates are influenced by their molecular structure. The introduction of chlorine atoms and sulfonate groups can lead to changes in properties such as melting points, optical rotation, and absorption spectra . For example, oligothiophene sulfones, which are structurally related to chlorophenyl sulfonates, possess red-shifted absorptions and increased electron affinities compared to their parent oligomers . These properties are important for the application of these compounds in various domains, including organic synthesis and biochemistry .

Scientific Research Applications

Polymer Synthesis and Properties :

- Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, including ones with 2,5-dichloro-4′-substituted benzophenones, which are structurally related to (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate. These polymers displayed organosolubility and thermal stability, with potential applications in proton exchange membranes (Ghassemi & McGrath, 2004).

Chemical Reactivity and Synthesis :

- Chaloner et al. (1992) explored heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes. This research is relevant for understanding the reactivity of sulfur-containing compounds, which is pertinent to the study of (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate (Chaloner et al., 1992).

Oxidation Processes in Organic Chemistry :

- Pappenfus et al. (2007) investigated the oxidation of oligothiophene sulfones, which are structurally similar to (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate. Their findings on the reverse selectivity in oxidation processes and the resulting electronic properties of the sulfones are significant for materials chemistry (Pappenfus et al., 2007).

Environmental Chemistry and Soil Degradation :

- Huang An-xian (2015) studied the degradation of 2-methyl sulfone-5-(2,4-dichlorophenyl)-1,2,3-oxadiazole in soils. This research is relevant for understanding the environmental impact and degradation processes of sulfone-containing compounds like (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate (Huang An-xian, 2015).

Photoremovable Protecting Groups in Chemistry :

- Klán et al. (2002) studied 2,5-Dimethylphenacyl phosphoric and sulfonic esters as photoremovable protecting groups, which have implications in organic synthesis and biochemistry. These findings can provide insights into the potential applications of (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate in similar contexts (Klán et al., 2002).

Safety And Hazards

The safety data and potential hazards associated with “(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate” are not available in the current resources. It’s crucial to handle all chemical compounds with appropriate safety measures until specific safety data is available.

Future Directions

The future directions for the study and application of “(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate” are not clear from the current literature. As with any chemical compound, its potential uses and effects would need to be explored through rigorous scientific research.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be required.

properties

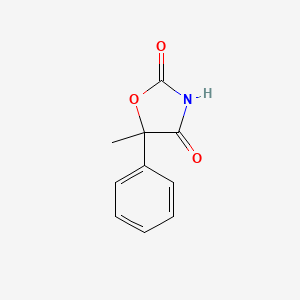

IUPAC Name |

(2,5-dichlorophenyl) 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O5S/c16-10-2-4-12(17)14(8-10)22-23(19,20)11-3-5-13-9(7-11)1-6-15(18)21-13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAASTFSFDSYFBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)

![3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3009299.png)

![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)